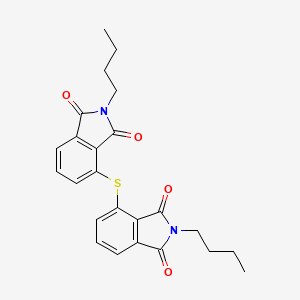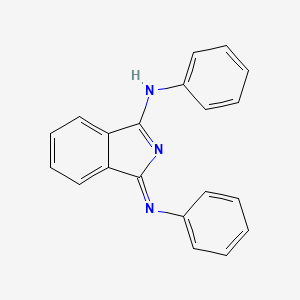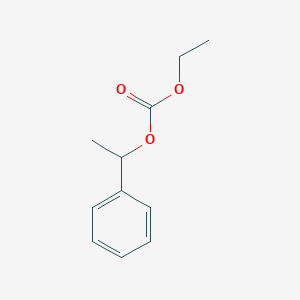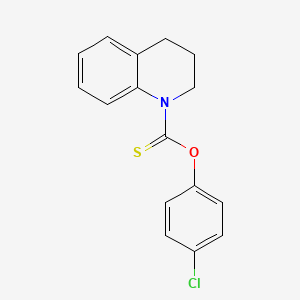![molecular formula C19H24Se2 B14610558 Benzene, 1,1'-[heptylidenebis(seleno)]bis- CAS No. 60221-21-8](/img/structure/B14610558.png)
Benzene, 1,1'-[heptylidenebis(seleno)]bis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1,1’-[heptylidenebis(seleno)]bis-: is an organic compound with the molecular formula C19H24Se2 . This compound contains a benzene ring structure with selenium atoms and a heptyl group, making it a unique and interesting molecule for various chemical studies .
Preparation Methods
The synthesis of Benzene, 1,1’-[heptylidenebis(seleno)]bis- typically involves the reaction of benzene derivatives with selenium-containing reagents. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the proper formation of the compound. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Benzene, 1,1’-[heptylidenebis(seleno)]bis- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of selenium oxides and other by-products.
Reduction: Reduction reactions can convert the selenium atoms to their lower oxidation states, often using reducing agents like hydrogen or metal hydrides.
Substitution: The benzene ring allows for electrophilic aromatic substitution reactions, where substituents can replace hydrogen atoms on the ring.
Scientific Research Applications
Benzene, 1,1’-[heptylidenebis(seleno)]bis- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex selenium-containing compounds.
Biology: Studies have explored its potential as an antioxidant due to the presence of selenium, which is known for its biological activity.
Medicine: Research is ongoing to investigate its potential therapeutic properties, particularly in the treatment of diseases related to oxidative stress.
Industry: The compound’s unique properties make it useful in the development of new materials and catalysts
Mechanism of Action
The mechanism by which Benzene, 1,1’-[heptylidenebis(seleno)]bis- exerts its effects involves the interaction of selenium atoms with various molecular targets. Selenium can participate in redox reactions, influencing cellular pathways and enzyme activities. The benzene ring structure also allows for interactions with aromatic compounds, potentially affecting their reactivity and stability .
Comparison with Similar Compounds
Benzene, 1,1’-[heptylidenebis(seleno)]bis- can be compared with other selenium-containing benzene derivatives, such as:
- Benzene, 1,1’-[methylidenebis(seleno)]bis-
- Benzene, 1,1’-[ethylidenebis(seleno)]bis-
- Benzene, 1,1’-[propylidenebis(seleno)]bis-
These compounds share similar structural features but differ in the length and nature of the alkyl chain attached to the selenium atoms. The heptyl group in Benzene, 1,1’-[heptylidenebis(seleno)]bis- provides unique steric and electronic properties, making it distinct from its analogs .
Properties
CAS No. |
60221-21-8 |
|---|---|
Molecular Formula |
C19H24Se2 |
Molecular Weight |
410.3 g/mol |
IUPAC Name |
1-phenylselanylheptylselanylbenzene |
InChI |
InChI=1S/C19H24Se2/c1-2-3-4-11-16-19(20-17-12-7-5-8-13-17)21-18-14-9-6-10-15-18/h5-10,12-15,19H,2-4,11,16H2,1H3 |
InChI Key |
OLAIWJUSTWPOMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC([Se]C1=CC=CC=C1)[Se]C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-[2-(2-Phenyl-1,3-dioxolan-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14610506.png)

![7,7-Bis(phenylsulfanyl)bicyclo[4.1.0]heptane](/img/structure/B14610529.png)






